molecular formula C7H6INO3 B12358336 Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate

Cat. No.: B12358336
M. Wt: 279.03 g/mol
InChI Key: VRHYRIMJCDGOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an iodine atom at the 5th position, a keto group at the 6th position, and a carboxylate ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically includes terminal alkynes, isocyanates, and malonates. The process begins with the formation of copper acetylides, which then attack isocyanates to form a propargylic amide species. This intermediate further reacts with malonates in the presence of t-butyl lithium (t-BuOLi) to yield the desired dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the domino catalytic reaction mentioned above suggests that it could be adapted for industrial synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles.

    Reduction Reactions: The keto group at the 6th position can be reduced to a hydroxyl group.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution Reactions: Products include various substituted dihydropyridine derivatives.

    Reduction Reactions: The major product is the corresponding hydroxyl derivative.

    Oxidation Reactions: Oxidized derivatives of the original compound.

Scientific Research Applications

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For instance, they may inhibit enzymes or modulate receptor activity, leading to various biological effects such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine atom can be a site for further functionalization, making the compound versatile for various synthetic applications.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

methyl 3-iodo-2-oxo-3H-pyridine-5-carboxylate

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3,5H,1H3

InChI Key

VRHYRIMJCDGOAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(C(=O)N=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.